

A Technical Guide to the Physical Characteristics of DSPE-mPEG-NHS Micelles

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Compound of Interest

Compound Name: DSPE-m-PEG-NHS (MW 3400)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)]-N-hydroxysuccinimide (DSPE-mPEG-NHS) micelles. These self-assembling nanocarriers are pivotal in advanced drug delivery systems, offering a versatile platform for the encapsulation and targeted delivery of therapeutic agents. This document details their physical properties, the experimental methodologies used for their characterization, and visual representations of key processes.

Core Physical Characteristics

DSPE-mPEG-NHS is an amphiphilic polymer that spontaneously forms core-shell micellar structures in aqueous solutions. The hydrophobic DSPE tails form the core, which can encapsulate lipophilic drugs, while the hydrophilic mPEG-NHS chains form the outer corona. This PEGylated corona provides a "stealth" characteristic, reducing recognition by the reticuloendothelial system and prolonging circulation time. The terminal NHS ester group allows for the covalent conjugation of targeting ligands such as antibodies, peptides, or aptamers.

The physical properties of these micelles are influenced by factors such as the molecular weight of the PEG chain, the nature of the encapsulated drug, and the composition of the surrounding medium.

Quantitative Data Summary

The following tables summarize key quantitative data for DSPE-mPEG micelles, providing a comparative overview of their physical characteristics. Note that "mPEG" is often used interchangeably with "PEG" in the literature when the terminal group is methoxy. The NHS ester does not significantly alter these fundamental physical properties.

Table 1: Size and Zeta Potential of DSPE-mPEG Micelles

Micelle Composition	Hydrodynamic Diameter (nm)	Polydispersity Index (PDI)	Zeta Potential (mV)	Citation
DSPE-mPEG2000	9.6 ± 0.6	-	-2.7 ± 1.1	[1]
DSPE-mPEG2000	~10	-	-	[1]
DSPE-mPEG2000	11	-	-	[2]
DSPE-mPEG2000	8.2 ± 1.2	-	-30.1 ± 6.3	[2]
DSPE-mPEG2000 (sonicated)	-	-	-23.1 ± 5.5	[2]
DSPE-mPEG2000	15	-	-	[3]
DSPE-mPEG2000	18 (max)	-	-	[4]
DSPE-mPEG2000 with Ridaforolimus	33 ± 15	-	-	[5][6]
DSPE-PEG-C60:DOX (15:1 w/w)	96.50 ± 11.39	0.322 ± 0.078	-30.87 ± 0.25	[7]
DSPE-PEG-C60:DOX (10:1 w/w)	211.30 ± 16.68	0.306 ± 0.008	-29.53 ± 1.22	[7]
DSPE-PEG-C60:DOX (5:1 w/w)	259.90 ± 11.41	0.321 ± 0.024	-28.67 ± 1.68	[7]
DSPE-PEG-NH2:DOX (15:1	9.73 ± 0.09	0.315 ± 0.044	+6.47 ± 0.10	[7]

w/w)

DSPE-PEG-

NH₂:DOX (10:1

11.83 ± 0.06

0.323 ± 0.002

+6.93 ± 0.32

[\[7\]](#)

w/w)

DSPE-PEG-

NH₂:DOX (5:1

23.40 ± 0.97

0.335 ± 0.007

+7.80 ± 0.64

[\[7\]](#)

w/w)

PHIS-

PEG/DSPE-PEG

110 - 135

-

-

[\[8\]](#)

mixed micelles

Table 2: Critical Micelle Concentration (CMC) of DSPE-mPEG

Polymer	CMC (μM)	Method	Citation
DSPE-mPEG2000	1.8 x 10 ⁻⁵ mol L ⁻¹ (18 μM)	Not specified	[1]
DSPE-mPEG2000	~1	Pyrene fluorescence	[4]
DSPE-mPEG2000	0.5 - 1.5	Fluorescent probe	[9]
DSPE-mPEG3000	0.5 - 1.5	Fluorescent probe	[9]
DSPE-mPEG5000	0.5 - 1.5	Fluorescent probe	[9]
DSPE-mPEG2000 in water	~10x higher than in buffer	Not specified	[3]

Table 3: Drug Loading and Release from DSPE-mPEG Micelles

Drug	Polymer	Drug Loading Content (%)	Encapsulation Efficiency (%)	Release Conditions	Cumulative Release	Citation
Doxorubicin (DOX)	DSPE-PEG-C60 (15:1 w/w)	6.1 ± 0.04	97.5 ± 0.4	PBS, pH 7.4, 37°C, 48h	41%	[7]
Doxorubicin (DOX)	DSPE-PEG-C60 (10:1 w/w)	8.6 ± 0.08	95.4 ± 0.6	PBS, pH 7.4, 37°C, 48h	57%	[7]
Doxorubicin (DOX)	DSPE-PEG-NH2 (15:1 w/w)	6.1 ± 0.01	98.3 ± 0.2	PBS, pH 7.4, 37°C, 48h	42%	[7]
Doxorubicin (DOX)	DSPE-PEG-NH2 (10:1 w/w)	8.9 ± 0.01	98.0 ± 0.2	PBS, pH 7.4, 37°C, 48h	52%	[7]
Ridaforolimus	DSPE-mPEG2000	7.194 ± 0.143	77.519 ± 1.658	PBS, pH 7.4, 37°C	t90% = 6.5 days	[6]
Paclitaxel (PCT)	PHIS-PEG/DSPE-PEG	5	88	pH 5.0, 37°C, 2h	>60%	[8]
Paclitaxel (PCT)	PHIS-PEG/DSPE-PEG	5	88	pH 6.0, 37°C, 2h	>40%	[8]
Paclitaxel (PCT)	PHIS-PEG/DSPE-PEG	5	88	pH 7.4, 37°C, 2h	~10%	[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of DSPE-mPEG-NHS micelles.

1. Micelle Formulation

Two common methods for preparing DSPE-mPEG-NHS micelles are the thin-film hydration method (for drug-loaded micelles) and direct dissolution (for empty micelles).[\[10\]](#)

- Thin-Film Hydration Method (for Drug Encapsulation):
 - Dissolution: Dissolve DSPE-mPEG-NHS and the hydrophobic drug in a suitable organic solvent (e.g., chloroform, methanol) in a round-bottom flask.[\[10\]](#)
 - Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.[\[10\]](#)
 - Hydration: Hydrate the film with an aqueous buffer (e.g., PBS pH 7.4) by gentle agitation. The temperature should be above the lipid's phase transition temperature.[\[1\]](#)[\[10\]](#)
 - Sonication/Extrusion: Sonicate the suspension using a bath or probe sonicator or pass it through an extruder to reduce the particle size and obtain a clear micellar solution.[\[10\]](#)
 - Purification: Filter the solution through a 0.22 μm syringe filter to remove any aggregates.[\[1\]](#)[\[10\]](#)
- Direct Dissolution Method (for Empty Micelles):
 - Dissolution: Directly dissolve the DSPE-mPEG-NHS polymer in an aqueous buffer.[\[11\]](#)
 - Agitation: Gently agitate the solution for 30-60 minutes to facilitate micelle self-assembly. The solution should become clear or translucent.[\[10\]](#)

2. Characterization of Micelle Size and Zeta Potential

- Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):
 - Sample Preparation: Dilute the micelle solution with the same aqueous buffer used for formulation to an appropriate concentration.[\[1\]](#)

- Measurement: Analyze the sample using a DLS instrument. The instrument measures the fluctuations in scattered light intensity due to the Brownian motion of the micelles.
- Data Analysis: The hydrodynamic diameter and PDI are calculated from the correlation function of the scattered light intensity.
- Zeta Potential Measurement:
 - Sample Preparation: Dilute the micelle solution in the appropriate buffer.[\[1\]](#)
 - Measurement: Use an instrument that performs electrophoretic light scattering. An electric field is applied to the sample, and the velocity of the micelles is measured by detecting the Doppler shift of the scattered light.
 - Data Analysis: The zeta potential is calculated from the electrophoretic mobility using the Henry equation.

3. Determination of Critical Micelle Concentration (CMC)

The CMC is the concentration at which the amphiphilic molecules begin to form micelles. The pyrene fluorescence assay is a widely used method for its determination.[\[10\]](#)

- Stock Solutions: Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone). Prepare a series of DSPE-mPEG-NHS solutions in the aqueous buffer with concentrations spanning the expected CMC.[\[10\]](#)
- Sample Preparation: Add a small aliquot of the pyrene stock solution to each DSPE-mPEG-NHS dilution. The final pyrene concentration should be very low (e.g., $\sim 0.6 \mu\text{M}$). Evaporate the organic solvent.[\[10\]](#)
- Incubation: Incubate the samples overnight at room temperature in the dark to allow for the partitioning of pyrene into the micelle cores.[\[10\]](#)
- Fluorescence Measurement: Measure the fluorescence emission spectra. The ratio of the intensity of the first and third vibronic peaks (I_1/I_3) of pyrene is sensitive to the polarity of its microenvironment.

- Data Analysis: Plot the I_1/I_3 ratio against the logarithm of the DSPE-mPEG-NHS concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[10]

4. Drug Loading and Encapsulation Efficiency

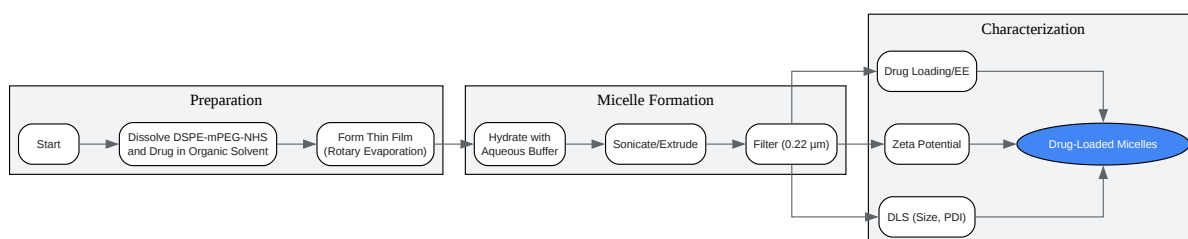
- Separation of Free Drug: Separate the unencapsulated drug from the drug-loaded micelles using techniques like dialysis, ultrafiltration, or size exclusion chromatography.[7][10]
- Quantification: Quantify the amount of drug in the micellar fraction and the amount of free drug. This can be done using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[7][10]
- Calculation:
 - Drug Loading Content (DLC %): $(\text{Weight of drug in micelles} / \text{Weight of drug-loaded micelles}) \times 100$
 - Encapsulation Efficiency (EE %): $(\text{Weight of drug in micelles} / \text{Initial weight of drug}) \times 100$ [7]

5. In Vitro Drug Release

- Sample Preparation: Place a known amount of the drug-loaded micelle solution in a dialysis bag with a suitable molecular weight cut-off.
- Release Study: Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 or an acidic buffer to simulate endosomal conditions) at 37°C with constant stirring.[8]
- Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium to maintain sink conditions.
- Quantification: Analyze the amount of drug released in the withdrawn samples using HPLC or UV-Vis spectrophotometry.
- Data Analysis: Plot the cumulative percentage of drug released as a function of time.

Visualizations of Experimental Workflows and Logical Relationships

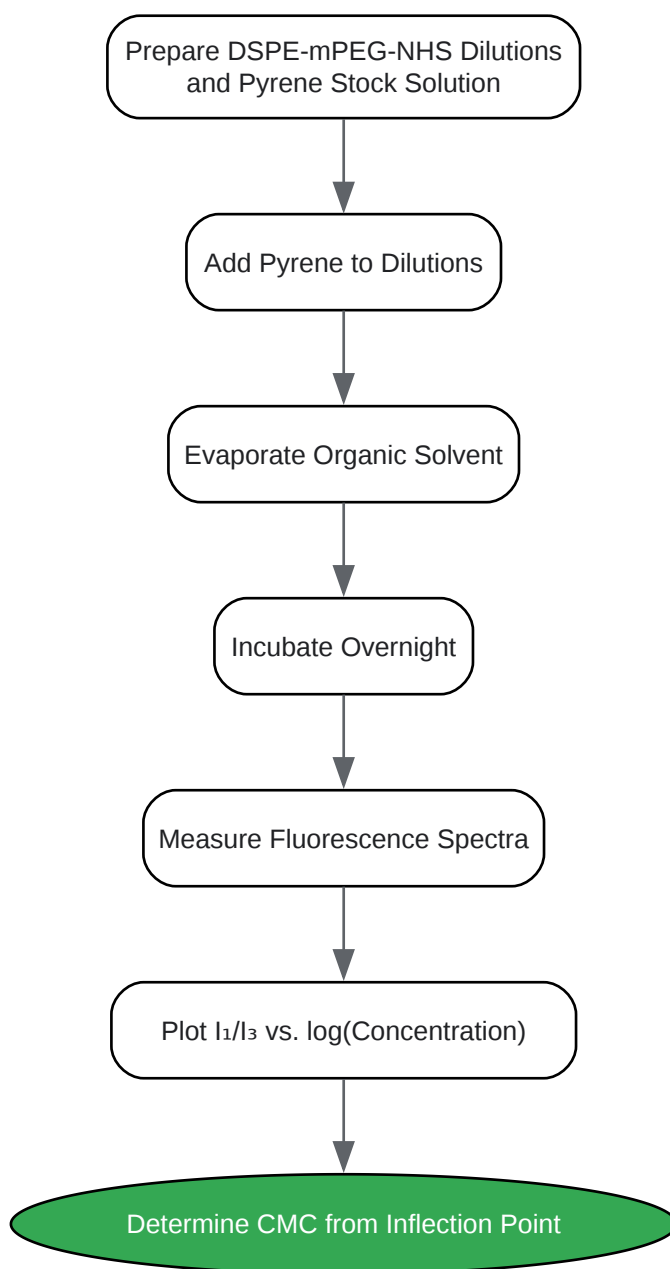
Diagram 1: Thin-Film Hydration Workflow for Drug-Loaded Micelles



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Workflow for preparing drug-loaded DSPE-mPEG-NHS micelles.

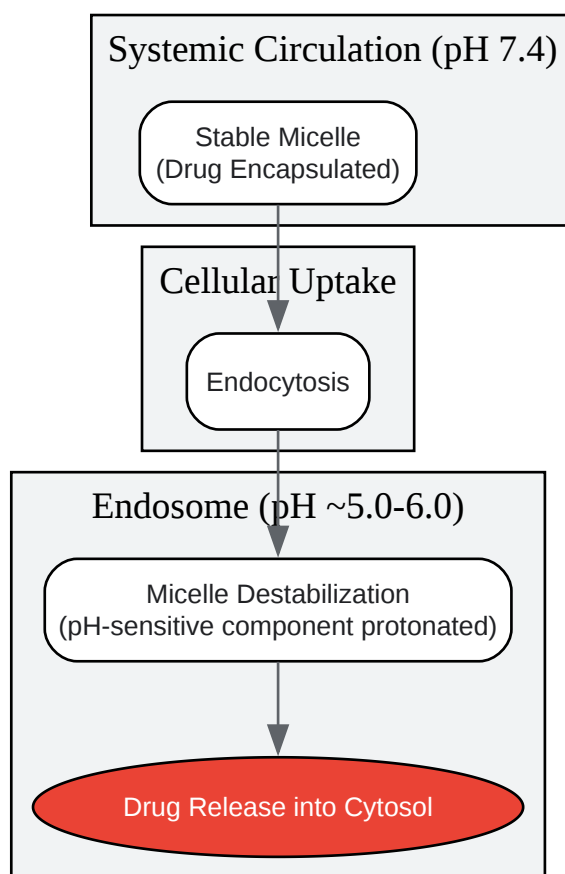
Diagram 2: CMC Determination using Pyrene Fluorescence Assay



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Experimental workflow for determining the Critical Micelle Concentration (CMC).

Diagram 3: pH-Sensitive Drug Release Mechanism



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Mechanism of pH-triggered drug release in the endosomal compartment.

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